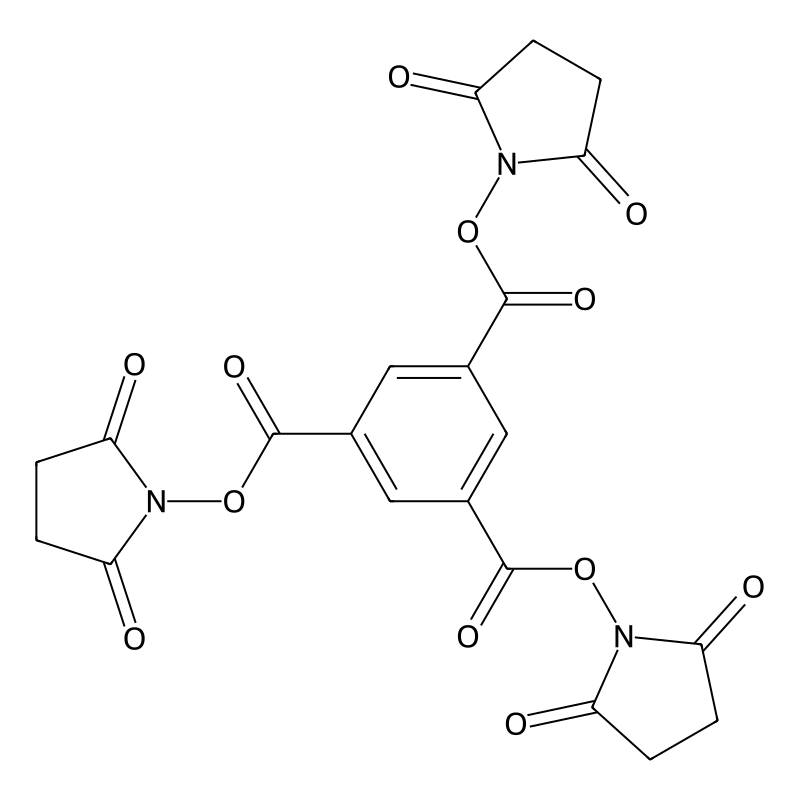Tris-succinimidyl-1,3,5-benzenetricarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Crosslinking Agent in Protein Chemistry
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TST) is a valuable tool in protein chemistry, primarily used as a crosslinking agent. Crosslinking involves the formation of covalent bonds between two protein molecules, creating a stable complex. TST achieves this by reacting with the primary amines (usually on lysine residues) of proteins through its N-hydroxysuccinimide (NHS) ester groups. This reaction forms stable amide bonds, effectively linking the protein molecules together.
TST offers several advantages over other crosslinking agents:
- High reactivity: TST reacts readily with primary amines at physiological pH, making it efficient for crosslinking under mild conditions. Source:
- Water solubility: TST is readily soluble in water, facilitating its use in aqueous solutions containing proteins.
- Specificity: TST primarily targets primary amines, minimizing undesired reactions with other functional groups in proteins. Source:
- Cleavable linker: TST contains a cleavable linker, allowing researchers to dissociate the crosslinked proteins under specific conditions (e.g., using reducing agents) for further analysis. Source:
These characteristics make TST a versatile tool for various applications in protein research, including:
- Studying protein-protein interactions: TST can be used to identify and characterize protein complexes by crosslinking interacting proteins and analyzing the resulting complexes. Source: )
- Protein structural analysis: Crosslinking with TST can provide information about protein conformation and interactions within protein complexes. Source: )
- Development of protein conjugates: TST can be used to link proteins to other molecules, such as drugs, imaging agents, or nanoparticles, for various purposes. Source: )
Applications in Other Areas
While primarily used in protein chemistry, TST also finds applications in other research areas:
- Bioconjugation: TST can be used to conjugate various biomolecules (e.g., antibodies, nucleic acids) for various applications, such as drug delivery or biosensing. Source:
- Material science: TST can be used to modify the surface properties of materials by introducing functional groups for further conjugation or to create crosslinked networks. Source:
Tris-succinimidyl-1,3,5-benzenetricarboxylate is a chemical compound with the molecular formula C21H15N3O12 and a molecular weight of 501.36 g/mol. It is characterized by three succinimidyl groups attached to a 1,3,5-benzenetricarboxylate backbone. This structure contributes to its high reactivity, particularly towards nucleophiles, making it useful in various biochemical applications, especially in the field of proteomics and bioconjugation .
Tris-succinimidyl-1,3,5-benzenetricarboxylate primarily undergoes substitution reactions due to the presence of its succinimidyl groups. These groups are highly reactive towards nucleophiles such as amines and thiols, allowing for the formation of stable covalent bonds with biomolecules. This reactivity is exploited in conjugation reactions where it can link proteins or peptides to other molecules, facilitating the study of protein interactions and functions.
The biological activity of tris-succinimidyl-1,3,5-benzenetricarboxylate is significant in the context of bioconjugation. It is utilized for labeling proteins and peptides, enabling researchers to track and study these biomolecules in various biological systems. Its ability to form stable conjugates makes it a valuable tool in proteomics research, allowing for enhanced detection and analysis of proteins within complex mixtures .
The synthesis of tris-succinimidyl-1,3,5-benzenetricarboxylate typically involves the reaction of 1,3,5-benzenetricarboxylic acid with succinimidyl derivatives under controlled conditions. The general steps include:
- Activation of Carboxylic Groups: The carboxylic acid groups on the benzenetricarboxylate are activated using coupling reagents.
- Formation of Succinimidyl Esters: The activated carboxylic acid reacts with succinimidyl derivatives to form succinimidyl esters.
- Purification: The product is purified using techniques such as chromatography to isolate tris-succinimidyl-1,3,5-benzenetricarboxylate from unreacted starting materials and by-products .
Tris-succinimidyl-1,3,5-benzenetricarboxylate has several applications in scientific research:
- Bioconjugation: It is extensively used for attaching labels or drugs to proteins and peptides.
- Proteomics Research: The compound aids in studying protein interactions and functions by enabling the tagging and tracking of proteins within cells.
- Drug Development: Its reactivity allows for the design of targeted drug delivery systems by conjugating therapeutic agents to specific biomolecules .
Interaction studies involving tris-succinimidyl-1,3,5-benzenetricarboxylate focus on its ability to form stable conjugates with various biomolecules. These studies often employ techniques such as mass spectrometry and fluorescence spectroscopy to analyze the binding efficiency and stability of the conjugates formed. The results provide insights into protein behavior in biological systems and can help identify potential therapeutic targets .
Several compounds exhibit structural or functional similarities to tris-succinimidyl-1,3,5-benzenetricarboxylate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Trimethyl benzene-1,3,5-tricarboxylate | Tricarboxylic acid derivative | Less reactive due to methyl substitutions |
| 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate | Dioxopyrrolidine derivative | Utilized for different types of bioconjugation |
| Succinimide | Simple cyclic imide | Basic building block for more complex derivatives |
Tris-succinimidyl-1,3,5-benzenetricarboxylate stands out due to its multiple reactive sites that allow for versatile applications in bioconjugation compared to these similar compounds .








